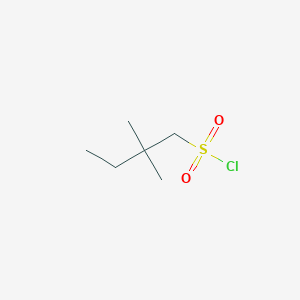

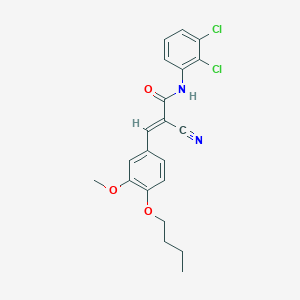

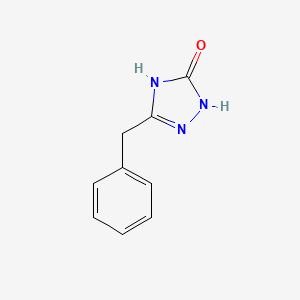

![molecular formula C20H26N4O6 B2538540 4-(2-(3-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-オキソイミダゾリジン-1-イル)アセトアミド)ピペリジン-1-カルボン酸エチル CAS No. 1325744-17-9](/img/structure/B2538540.png)

4-(2-(3-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-オキソイミダゾリジン-1-イル)アセトアミド)ピペリジン-1-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate" is a complex organic molecule that appears to be related to the field of medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often utilizing specific reagents and conditions to achieve the desired product. For example, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by microorganisms such as Candida parapsilosis and Pichia methanolica leads to high diastereomeric and enantiomeric excesses of the hydroxy ester product . This suggests that biocatalysis could be a viable approach for synthesizing stereochemically complex piperidine derivatives, which might be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzodioxole moiety, an imidazolidinone ring, and a piperidine ring, based on the name provided. These structural features are common in pharmacologically active molecules, which can interact with biological targets through various modes of binding. The stereochemistry of such compounds is crucial, as seen in the microbial reduction study, where the stereochemical outcome significantly influences the product's properties .

Chemical Reactions Analysis

The reactivity of similar compounds, such as ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide, involves transformations like hydrolysis, amidrazone formation, and reactions with piperidine . These reactions are indicative of the functional groups' reactivity present in the compound, such as esters, amides, and oxides. The compound may undergo similar reactions, which could be utilized in further functionalization or in the context of drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of heterocycles like benzimidazole and piperidine typically contributes to the molecule's basicity, solubility, and overall stability. The synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates under solvent-free conditions indicates that the starting materials and products have sufficient stability to withstand such conditions . This information could be extrapolated to predict the stability and solubility of the compound , which are important parameters in drug formulation and medicinal chemistry.

科学的研究の応用

- 蛍光デオキシリボザイム: 科学者らは、アウローラおよびアポロンと呼ばれる新しい触媒DNA分子(デオキシリボザイム)を開発しました。アウローラは紫色の蛍光を生成し、アポロンは黄色の色を生成します。これらのデオキシリボザイムは、蛍光または色の変化を通じて、標的分子の存在を明らかにすることができます。 アウローラの感度は、ハイスループットスクリーニングに適していますが、アポロンの目で検出可能な黄色の信号は、特にリソースが限られている環境で、よりシンプルな診断オプションを提供します .

- エリスロポエチン(EPO)のシアル酸残基: 研究者は、組換えおよび天然の尿中EPOにおけるシアル酸残基の役割を探求しています。 この構造的な側面を理解することは、基礎的な科学的観点から、およびドーピング対策分析の両方にとって重要です .

- 光ピンセット: 光ピンセットを使用する非接触アプローチは、微量化学と量子ドットに潜在的な用途があります。 研究者は、この新しい技術を使用して、小さな粒子と分子を操作および研究しています .

DNA検出と診断

ドーピング対策分析

微量化学と量子ドット

作用機序

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate may interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.

Biochemical Pathways

These could include the p53 pathway, the Bcl-2 family proteins pathway, and various cyclin-dependent kinase pathways .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound could have a similar effect, leading to the inhibition of cancer cell proliferation and the induction of cell death.

生化学分析

Biochemical Properties

Compounds containing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity . They have been found to interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Compounds with similar structures have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 4-[[2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O6/c1-2-28-20(27)22-7-5-14(6-8-22)21-18(25)12-23-9-10-24(19(23)26)15-3-4-16-17(11-15)30-13-29-16/h3-4,11,14H,2,5-10,12-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKZWZQFDFAVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

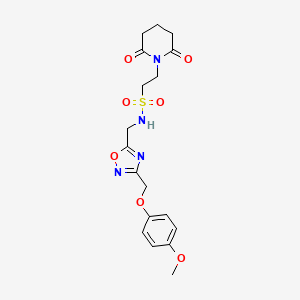

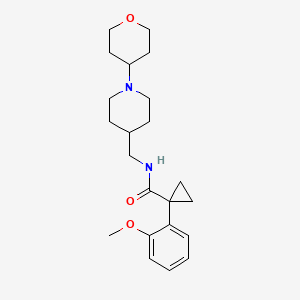

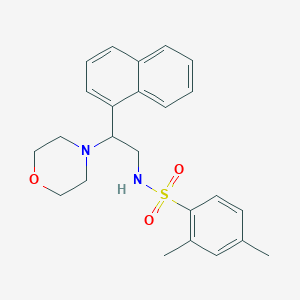

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)

![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)